H-Glu(Ome)-Nh2 HCl H-Glu(Ome)-Nh2 HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13456318
InChI: InChI=1S/C6H12N2O3/c1-11-5(9)3-2-4(7)6(8)10/h4H,2-3,7H2,1H3,(H2,8,10)/t4-/m0/s1
SMILES: COC(=O)CCC(C(=O)N)N
Molecular Formula: C6H12N2O3
Molecular Weight: 160.17 g/mol

H-Glu(Ome)-Nh2 HCl

CAS No.:

Cat. No.: VC13456318

Molecular Formula: C6H12N2O3

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

H-Glu(Ome)-Nh2 HCl -

Specification

Molecular Formula C6H12N2O3
Molecular Weight 160.17 g/mol
IUPAC Name methyl (4S)-4,5-diamino-5-oxopentanoate
Standard InChI InChI=1S/C6H12N2O3/c1-11-5(9)3-2-4(7)6(8)10/h4H,2-3,7H2,1H3,(H2,8,10)/t4-/m0/s1
Standard InChI Key RIHQXJOXJCGWRD-BYPYZUCNSA-N
Isomeric SMILES COC(=O)CC[C@@H](C(=O)N)N
SMILES COC(=O)CCC(C(=O)N)N
Canonical SMILES COC(=O)CCC(C(=O)N)N

Introduction

Chemical Structure and Nomenclature

H-Glu(Ome)-Nh₂ HCl is a glutamic acid derivative where the γ-carboxyl group is methylated (Ome = methyl ester), and the α-amino group is converted to an amide (NH₂). The hydrochloride salt enhances stability and solubility. Its IUPAC name is (S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride .

Key Structural Features:

FeatureDescription
Molecular FormulaC₆H₁₂N₂O₃·HCl (Molecular Weight: 196.63 g/mol)
ChiralityL-configuration (S-enantiomer)
Functional GroupsMethyl ester (γ-position), amide (α-position), hydrochloride salt

Synthesis and Industrial Production

The synthesis of H-Glu(Ome)-Nh₂ HCl involves two primary steps: esterification and amide formation.

Synthesis Pathway:

  • Esterification:

    • Glutamic acid reacts with methanol in the presence of a catalyst (e.g., thionyl chloride) to form the methyl ester at the γ-carboxyl group .

    • Example Reaction:

      L-Glu-OH+MeOHSOCl2L-Glu(OMe)-OH+HCl\text{L-Glu-OH} + \text{MeOH} \xrightarrow{\text{SOCl}_2} \text{L-Glu(OMe)-OH} + \text{HCl}
  • Amide Formation:

    • The α-amino group is protected as an amide. This step may involve coupling reagents (e.g., DCC/HOBt) or direct amidation with ammonia .

Industrial-Scale Production:

ParameterDetails
SolventEthyl acetate or methanol
PurificationCrystallization or chromatography
Yield>85% (as per optimized protocols)

Physical and Chemical Properties

H-Glu(Ome)-Nh₂ HCl exhibits properties critical for its applications in peptide synthesis.

Key Properties:

PropertyValue
SolubilitySoluble in DMSO, sparingly soluble in water
Storage-20°C to prevent degradation
pKa~15.74 (predicted)
StabilityStable under dry, cool conditions; sensitive to moisture

Applications in Research and Drug Development

Peptide Synthesis

H-Glu(Ome)-Nh₂ HCl serves as a building block in solid-phase peptide synthesis (SPPS). Its methyl ester and amide groups prevent unwanted side reactions during coupling steps .

Example Use Case:

  • Antibody-Drug Conjugates (ADCs):

    • The methyl ester may act as a cleavable linker, enabling targeted drug delivery .

Proteolysis Targeting Chimeras (PROTACs)

Similar glutamic acid derivatives are used in PROTACs to induce protein degradation. H-Glu(Ome)-Nh₂ HCl’s stability and reactivity make it a candidate for such applications .

HazardPrecautionary Measures
Skin IrritationWear gloves and protective clothing
Eye IrritationUse eyeshields
Respiratory IrritationUse N95/P1 respirators in poorly ventilated areas

Comparative Analysis with Related Compounds

H-Glu(Ome)-Nh₂ HCl differs from other glutamic acid derivatives in its functional groups and applications.

CompoundStructureKey Application
H-Glu(OtBu)-Nh₂ HCltert-Butyl ester, amideNon-cleavable ADC linkers
H-Glu(OMe)-OMe.HClDimethyl esterIntermediate in peptide synthesis

Future Research Directions

  • Optimization of Synthetic Routes:

    • Developing greener solvents or catalysts to reduce environmental impact .

  • Exploring Non-Cleavable Linkers:

    • Investigating H-Glu(Ome)-Nh₂ HCl’s utility in ADCs and PROTACs .

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